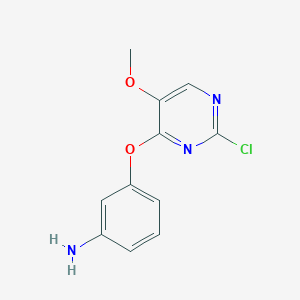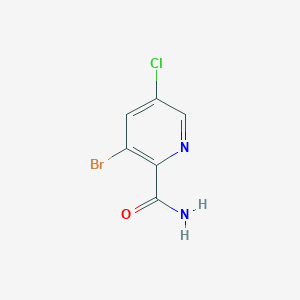![molecular formula C11H15ClN2O3 B1409142 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine CAS No. 1809446-91-0](/img/structure/B1409142.png)
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an ethoxy group, which is further substituted with a tetrahydropyran-2-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine typically involves the reaction of 2-chloropyrazine with 2-(tetrahydropyran-2-yloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy and tetrahydropyran-2-yloxy groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ethoxy and tetrahydropyran-2-yloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can lead to the formation of carboxylic acids or ketones.
科学的研究の応用
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups may play a role in binding to these targets, while the tetrahydropyran-2-yloxy group may influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
2-Chloro-tetrahydropyran: This compound shares the chloro and tetrahydropyran groups but lacks the pyrazine ring and ethoxy group.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: This compound has a similar tetrahydropyran structure but differs in the position and type of substituents.
Uniqueness
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is unique due to its combination of a pyrazine ring with chloro, ethoxy, and tetrahydropyran-2-yloxy substituents
特性
CAS番号 |
1809446-91-0 |
|---|---|
分子式 |
C11H15ClN2O3 |
分子量 |
258.7 g/mol |
IUPAC名 |
2-chloro-3-[2-(oxan-2-yloxy)ethoxy]pyrazine |
InChI |
InChI=1S/C11H15ClN2O3/c12-10-11(14-5-4-13-10)17-8-7-16-9-3-1-2-6-15-9/h4-5,9H,1-3,6-8H2 |
InChIキー |
SXKCVTCJFMQPFZ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOC2=NC=CN=C2Cl |
正規SMILES |
C1CCOC(C1)OCCOC2=NC=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


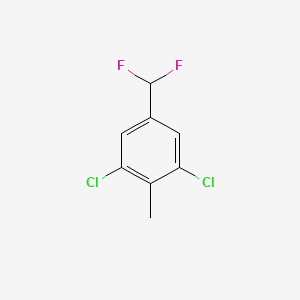
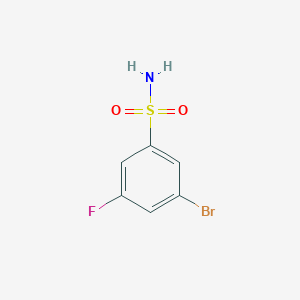
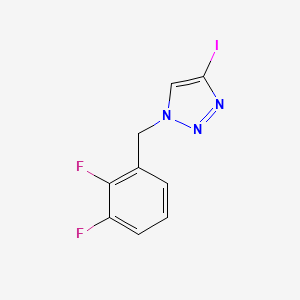
![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)
![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)
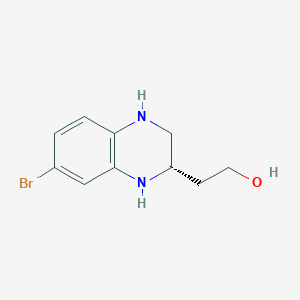
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
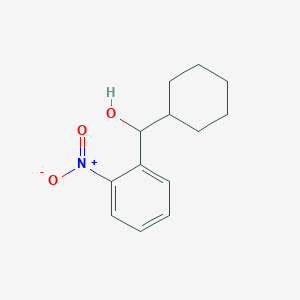
![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)
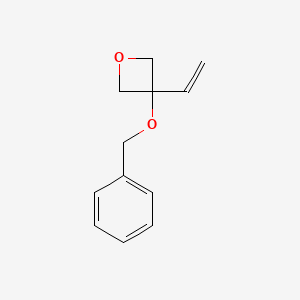
![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
